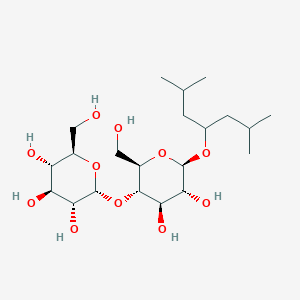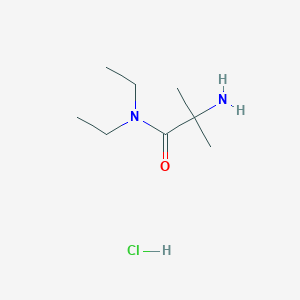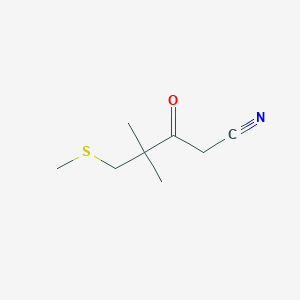
2,6-Dimethyl-4-heptyl-b-D-maltopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is a compound with the molecular formula C21H40O11 . It is extensively utilized in the biomedical field and garners attention for its remarkable therapeutic potential in the treatment of diabetes . Functioning as a potent glucosidase inhibitor, this compound effectively regulates blood glucose levels and aids in the management of associated complications . Moreover, its application extends to drug delivery systems, as it exhibits the capability to enhance the targeting precision and effectiveness of diverse pharmaceutical formulations .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is represented by the molecular formula C21H40O11 . The InChI Key is RCXNRCWFTSDLDY-ZESVGKPKSA-N .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is 468.54 . Unfortunately, other physical and chemical properties such as boiling point, melting point, flash point, and density are not available in the retrieved data.Applications De Recherche Scientifique
Biomedical Field
- Application Summary : 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is an extensively utilized compound in the biomedical field, garnering attention for its remarkable therapeutic potential in the treatment of diabetes .
- Methods of Application : This compound functions as a potent glucosidase inhibitor . Glucosidase inhibitors are a class of drugs that help regulate blood glucose levels. They work by preventing the digestion of carbohydrates, thereby slowing down carbohydrate absorption in the small intestine. This leads to a smaller and slower rise in blood glucose throughout the day, especially right after meals.
- Results or Outcomes : By effectively regulating blood glucose levels, this compound aids in the management of diabetes and its associated complications .
Drug Delivery Systems
- Application Summary : This compound has been found to enhance the targeting precision and effectiveness of diverse pharmaceutical formulations .
- Methods of Application : In drug delivery systems, this compound could be used as a carrier molecule to improve the delivery of drugs to specific cells or tissues. It could potentially be incorporated into nanoparticles, liposomes, or other drug delivery vehicles to enhance their stability, solubility, or targeting capabilities .
- Results or Outcomes : The use of this compound in drug delivery systems could potentially improve the efficacy of drugs and reduce side effects by ensuring that the drugs are delivered to the right place at the right time .
Membrane Protein Solubilization
- Application Summary : This compound is used as a detergent for membrane protein solubilization .
- Methods of Application : In the field of biochemistry, detergents like this compound are used to solubilize membrane proteins. These proteins are typically insoluble in water, but they can be solubilized and studied in detail when they are incorporated into micelles formed by detergents .
- Results or Outcomes : The use of this compound as a detergent allows researchers to study the structure and function of membrane proteins, which play crucial roles in many biological processes .
Glyco-engineered Mammalian Cell Expression Systems
- Application Summary : This compound is used in glyco-engineered mammalian cell expression systems .
- Methods of Application : In these systems, the compound could be used to modify the glycosylation patterns of proteins expressed in mammalian cells. This could potentially enhance the stability, solubility, or biological activity of the proteins .
- Results or Outcomes : The use of this compound in glyco-engineered mammalian cell expression systems could potentially improve the production and performance of therapeutic proteins .
Precision Genome Editing
- Application Summary : This compound has potential applications in precision genome editing .
- Methods of Application : In the field of genome editing, this compound could potentially be used to enhance the efficiency or specificity of genome editing tools like CRISPR-Cas9 .
- Results or Outcomes : The use of this compound in precision genome editing could potentially improve the accuracy and efficiency of genome editing, thereby facilitating the development of new therapies for genetic diseases .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(2,6-dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O11/c1-9(2)5-11(6-10(3)4)29-20-18(28)16(26)19(13(8-23)31-20)32-21-17(27)15(25)14(24)12(7-22)30-21/h9-28H,5-8H2,1-4H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXNRCWFTSDLDY-ZESVGKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(CC(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-heptyl-b-D-maltopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1456342.png)


![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)
![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)
![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)




![2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1456360.png)
